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Compound of Interest

Compound Name: 4,4-Dimethoxybutan-1-ol

Cat. No.: B050898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4,4-dimethoxybutan-1-ol and its

derivatives, 4,4-dimethoxybutanal and 4,4-dimethoxybutyl acetate. The information presented

is intended to aid in the identification, characterization, and quality control of these compounds

in a research and development setting.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for 4,4-dimethoxybutan-1-ol and

its derivatives. This data is essential for distinguishing between these structurally related

compounds.
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Compound Spectroscopic Technique Key Data Points

4,4-dimethoxybutan-1-ol ¹H NMR

~3.3-3.5 ppm (s, 6H, -OCH₃),

variable ppm (br s, 1H, -OH),

other multiplets for the butane

backbone.[1]

¹³C NMR

Resonances for two equivalent

methoxy carbons, the acetal

carbon, and the butanol chain

carbons are expected. Specific

shifts are not readily available

in the literature.

IR Spectroscopy

Broad O-H stretch (~3200–

3600 cm⁻¹), C-O stretches

(~1050–1150 cm⁻¹), and C-H

stretches (~2850–3000 cm⁻¹).

[1]

Mass Spectrometry

Molecular Weight: 134.17

g/mol .[1] Fragmentation may

show loss of water (M-18) or

alkoxy groups. The molecular

ion peak may be weak or

absent in electron ionization

(EI) mass spectra.[1]

4,4-dimethoxybutanal ¹H NMR

Expected signals include a

singlet for the methoxy groups,

a triplet for the aldehydic

proton, and multiplets for the

methylene protons.

¹³C NMR

Expected signals include those

for the methoxy carbons, the

acetal carbon, the aldehydic

carbon, and the methylene

carbons.
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IR Spectroscopy

Characteristic C=O stretch of

an aldehyde is expected

around 1720-1740 cm⁻¹.

Mass Spectrometry

Molecular Weight: 132.16

g/mol .[2] The mass spectrum

is available in public

databases.

4,4-dimethoxybutyl acetate ¹H NMR

Expected signals include a

singlet for the acetate methyl

group, a singlet for the

methoxy groups, and triplets

for the methylene groups

adjacent to the oxygen and the

acetal.

¹³C NMR

Expected signals include those

for the acetate carbonyl and

methyl carbons, the methoxy

carbons, the acetal carbon,

and the methylene carbons.

IR Spectroscopy

A strong C=O stretch for the

ester is expected around 1735-

1750 cm⁻¹.

Mass Spectrometry

Molecular Weight: 176.21

g/mol . The mass spectrum

would show characteristic

fragmentation of an acetate

ester.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz

or higher.

Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆).[3] The solution should be free of

particulate matter.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (0 ppm).

Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the

lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectra are recorded to identify the functional groups present

in the molecules.

Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates

(e.g., NaCl or KBr) to form a thin film.

Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer and

record the spectrum, typically in the range of 4000-400 cm⁻¹.

Background Correction: Record a background spectrum of the clean, empty salt plates and

subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
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Electron Ionization (EI) Mass Spectrometry is used to determine the molecular weight and

fragmentation pattern of the compounds.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a gas chromatograph (GC-MS) for volatile compounds.

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Data Interpretation: Identify the molecular ion peak (if present) and analyze the

fragmentation pattern to deduce the structure of the molecule.

Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic

analysis of 4,4-dimethoxybutan-1-ol and its derivatives.
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Caption: General experimental workflow for the spectroscopic analysis of organic compounds.
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Caption: Chemical relationship between 4,4-dimethoxybutan-1-ol and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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